
8-Bromo-7-methoxyquinoline-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-methoxyquinoline-2-carbohydrazide is a chemical compound with the molecular formula C11H10BrN3O2 and a molecular weight of 296.12 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Vorbereitungsmethoden
The synthesis of 8-Bromo-7-methoxyquinoline-2-carbohydrazide typically involves the bromination of 7-methoxyquinoline followed by the introduction of a carbohydrazide group. One common method includes the reaction of 7-methoxyquinoline with bromine in the presence of a suitable solvent to yield 8-bromo-7-methoxyquinoline. This intermediate is then reacted with hydrazine hydrate to form the final product . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Analyse Chemischer Reaktionen
8-Bromo-7-methoxyquinoline-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Condensation Reactions: The carbohydrazide group can react with aldehydes or ketones to form hydrazones.
Common reagents used in these reactions include bromine, hydrazine hydrate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-methoxyquinoline-2-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to cell signaling and cancer research.
Industry: The compound is used in the production of materials with specific properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-methoxyquinoline-2-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3/Twist signaling axis, which plays a crucial role in cancer cell proliferation and migration . The compound’s effects are mediated through the modulation of protein expressions and signaling pathways involved in cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
8-Bromo-7-methoxyquinoline-2-carbohydrazide can be compared with other quinoline derivatives such as:
8-Bromo-7-methoxychrysin: Known for its apoptotic activities in cancer cells.
7-Methoxyquinoline: The parent compound used in the synthesis of this compound.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carbohydrazide group, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C11H10BrN3O2 |
|---|---|
Molekulargewicht |
296.12 g/mol |
IUPAC-Name |
8-bromo-7-methoxyquinoline-2-carbohydrazide |
InChI |
InChI=1S/C11H10BrN3O2/c1-17-8-5-3-6-2-4-7(11(16)15-13)14-10(6)9(8)12/h2-5H,13H2,1H3,(H,15,16) |
InChI-Schlüssel |
ZTRUKTZUPJZYBT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CC(=N2)C(=O)NN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


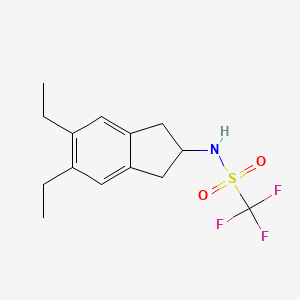
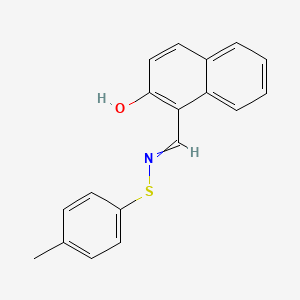
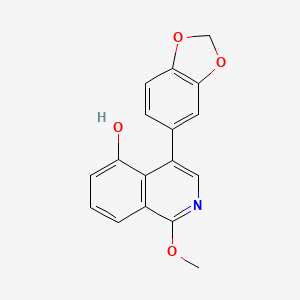

![ethyl (2E)-3-{5-bromo-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B15062596.png)
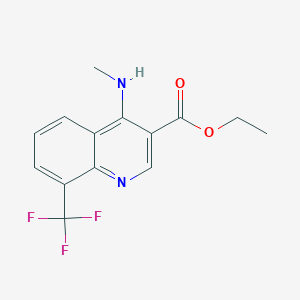

![ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15062602.png)
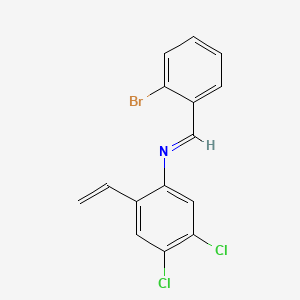
![Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester](/img/structure/B15062610.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((trimethylsilyl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B15062615.png)
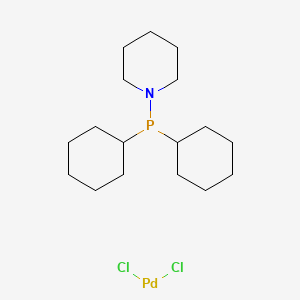
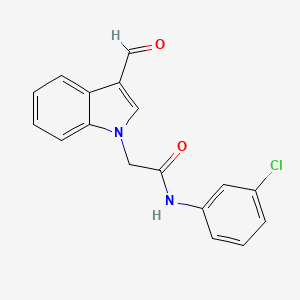
![12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5-dihydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylic acid](/img/structure/B15062646.png)
